2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound is a pyrimidoindole derivative characterized by a trifluoromethylphenyl substituent at position 3 and a pyrrolidinyl-2-oxoethylthio moiety at position 2. Its core structure combines a pyrimido[5,4-b]indole scaffold, which is frequently associated with kinase inhibition and anticancer activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring contributes to hydrogen bonding and conformational flexibility .
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c24-23(25,26)14-6-5-7-15(12-14)30-21(32)20-19(16-8-1-2-9-17(16)27-20)28-22(30)33-13-18(31)29-10-3-4-11-29/h1-2,5-9,12,27H,3-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHUWJSOFAJTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercaptoacetamide Intermediate
Method C :
Thioetherification and Amidation
Method D :
- Reactants : 2-Chloropyrimidoindole and 2-mercaptoacetamide.
- Base : Triethylamine (3 equiv).
- Solvent : DMSO, 60°C, 4 hours.
- Post-Functionalization : React with pyrrolidine in THF at room temperature (12 hours).
- Yield : 58% overall.
Key Challenge : Competing nucleophilic attack at alternative positions necessitates careful stoichiometric control.
Optimization and Comparative Studies
| Step | Method | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Core | A | CuI/DMF | 120 | 12 | 70 |
| Aryl | B | Pd(PPh₃)₄/dioxane | 80 | 8 | 68 |
| Thio | D | Et₃N/DMSO | 60 | 4 | 58 |
Notable Observations :
- Higher Pd catalyst loading (5 mol%) improves aryl coupling efficiency but increases costs.
- DMSO enhances thioetherification kinetics compared to ethanol.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinyl or thio groups.
Reduction: Reduction reactions could target the oxo group or other functional groups.
Substitution: Various substitution reactions might be possible, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound might have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors or other proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on substituents, molecular properties, and inferred biological relevance:
Key Observations:
Substituent Impact :
- The trifluoromethyl group in the target compound likely enhances target affinity and resistance to oxidative metabolism compared to ethoxy or methoxy substituents .
- Pyrrolidine vs. morpholine : Pyrrolidine’s smaller ring size may improve membrane permeability, while morpholine’s oxygen atom could enhance solubility .
Synthetic Accessibility :
- Analogs like the target compound are synthesized via Suzuki-Miyaura coupling (e.g., boronic acid derivatives reacting with halogenated cores), as seen in and .
Computational Predictions :
- Machine learning models (e.g., XGBoost) predict that trifluoromethyl groups significantly influence bioactivity by increasing topological polar surface area (TPSA) and logP values .
Biological Relevance :
- Pyrimidoindole derivatives with pyrrolidine or morpholine side chains are frequently associated with kinase inhibition (e.g., JAK2, CDK), though specific targets for the trifluoromethyl variant remain unverified .
Research Findings and Challenges
Structural-Activity Relationships (SAR) :
- The trifluoromethyl group’s electron-withdrawing nature may stabilize π-π interactions with kinase ATP-binding pockets, a feature absent in ethoxy/methoxy analogs .
- Hydrogen bond acceptors : The pyrrolidine’s NH group (absent in morpholine analogs) could facilitate binding to conserved residues in kinases .
Limitations in Data :
- Direct biological data for the target compound are unavailable in the provided evidence. Inferences are drawn from structurally related molecules (e.g., pyrimidoindoles with similar side chains) .
Computational Validation :
- Agglomerative hierarchical clustering () suggests that the target compound would cluster with kinase inhibitors due to its pyrimidoindole core and trifluoromethyl group .
Biological Activity
The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidoindole core fused with a pyrimidine and indole structure, characterized by the following molecular formula:
This unique structure is pivotal in determining its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrimido[5,4-b]indole family exhibit significant biological activities, particularly in immunomodulation and anticancer properties. The following sections detail specific activities and findings related to this compound.
Immunomodulatory Activity
Recent studies have identified substituted pyrimido[5,4-b]indoles as potent stimulators of the innate immune system. Specifically, they activate Toll-like receptor 4 (TLR4) pathways, leading to enhanced production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . The compound's ability to selectively stimulate TLR4 suggests its potential use in treating immune-related disorders.
Anticancer Properties
The compound has shown promise in various cancer models. For instance, it has been linked to the inhibition of key signaling pathways involved in tumor proliferation. In vitro studies demonstrated that derivatives of this class can effectively inhibit cancer cell growth at low concentrations, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer cell lines .
Structure-Activity Relationships (SAR)
The positioning of substituents on the pyrimidine nucleus significantly influences the biological activity of these compounds. For example:
- N-substituents : Modifications at the N-3 and N-5 positions have been shown to alter cytokine production profiles while reducing cytotoxicity .
- Thioether Linkages : The presence of thioether linkages in the structure enhances interaction with biological targets, improving efficacy against specific pathways .
Case Studies and Research Findings
- Study on TLR4 Activation : A high-throughput screening identified several pyrimido[5,4-b]indole derivatives as TLR4 activators. The most potent derivatives were able to enhance NFκB activation significantly, indicating their role in immune modulation .
- Anticancer Efficacy : In a comparative study involving various pyrimido[5,4-b]indole derivatives, one compound exhibited an IC50 value of 0.87 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
- In Vivo Studies : Animal models treated with selected derivatives showed reduced tumor growth rates and improved survival outcomes compared to control groups, reinforcing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical reaction conditions for synthesizing 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one with high yield and purity?
- Methodological Answer : The synthesis requires multi-step reactions involving thioether bond formation and cyclization. Key parameters include:
- Temperature : Maintained between 60–80°C during nucleophilic substitution steps to avoid side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use of mild bases (e.g., K₂CO₃) for deprotonation without degrading sensitive functional groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the pure compound .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR Spectroscopy : Assigns proton and carbon environments, confirming the presence of the pyrrolidine ring, trifluoromethylphenyl group, and pyrimidoindole core.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H]⁺ peak matching C₂₅H₂₀F₃N₅O₂S).
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the thioether side chain relative to the indole ring .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm).
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive functional groups (e.g., the thioether bond is prone to hydrolysis under acidic conditions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine or altering the trifluoromethylphenyl group’s position).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ determination.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PI3K, guiding rational design .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays using standardized protocols (e.g., identical cell lines, serum concentrations, and incubation times).
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., differences in compound purity or assay sensitivity).
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to validate target specificity if off-target effects are suspected .
Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?
- Methodological Answer :
- Target Preparation : Retrieve protein structures (e.g., EGFR, PDB ID: 1M17) and prepare for docking (removal of water, addition of charges).
- Docking Workflow : Use flexible ligand docking to account for conformational changes. Validate with RMSD clustering of poses.
- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability and identify key residues (e.g., Lys745 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
